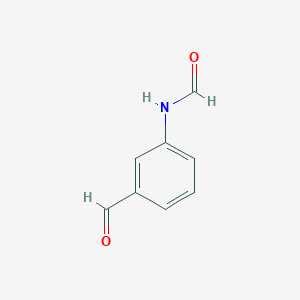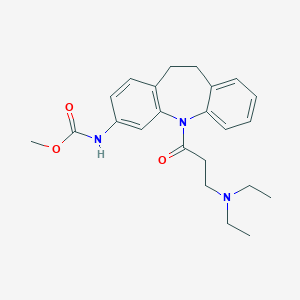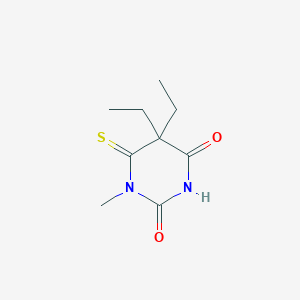
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione, also known as Metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family and is used to control annual grasses and broadleaf weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is a pre-emergent herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids in the plant.
Mecanismo De Acción
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione inhibits the biosynthesis of fatty acids in plants by inhibiting the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the biosynthesis of fatty acids, and its inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid synthesis.
Efectos Bioquímicos Y Fisiológicos
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and can persist in the environment for a long time. 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can also cause skin irritation and eye damage in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its low toxicity to mammals makes it a useful tool for studying the effects of herbicides on the environment. However, its persistence in the environment and potential toxicity to aquatic organisms limit its use in certain experiments.
Direcciones Futuras
1. Investigating the potential use of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione in the treatment of cancer and other diseases.
2. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on soil microorganisms and the soil ecosystem.
3. Developing new formulations of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione that are more environmentally friendly.
4. Investigating the potential of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione as a tool for studying the biosynthesis of fatty acids in plants.
5. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on non-target organisms in the environment.
Métodos De Síntesis
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can be synthesized by reacting 2-ethyl-6-methylpyridine with thionyl chloride to form 2-ethyl-6-methylpyridine-3-thionyl chloride. This intermediate is then reacted with ethyl oxalyl chloride to form 5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione.
Aplicaciones Científicas De Investigación
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in the treatment of cancer and other diseases. Studies have shown that 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Propiedades
Número CAS |
60023-99-6 |
|---|---|
Nombre del producto |
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(13)11(3)7(9)14/h4-5H2,1-3H3,(H,10,12,13) |
Clave InChI |
YLNGDSWSXGRCSU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



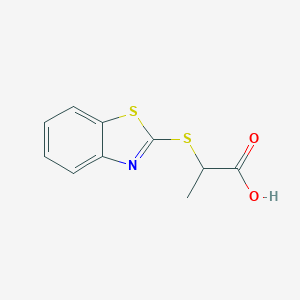
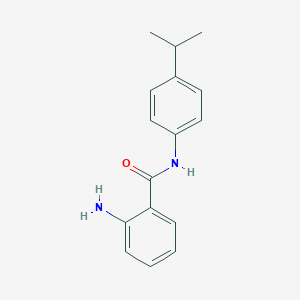

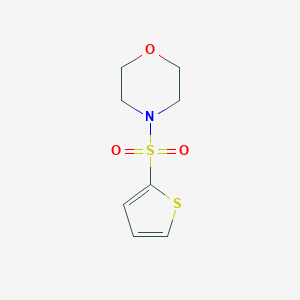


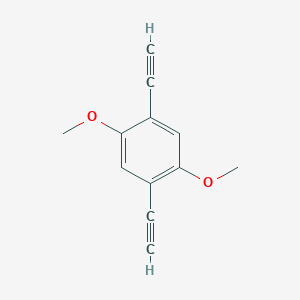
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

